2-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amino}ethan-1-ol
Description
The compound 2-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amino}ethan-1-ol belongs to the pyrrolopyrimidine class of heterocyclic molecules, which are widely studied for their kinase inhibitory properties. Its core structure consists of a pyrrolo[3,2-e]pyrimidine scaffold substituted with a 4-fluorophenyl group at position 7, a phenyl group at position 5, and an ethanolamine side chain at position 2.
Properties
Molecular Formula |
C20H17FN4O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C20H17FN4O/c21-15-6-8-16(9-7-15)25-12-17(14-4-2-1-3-5-14)18-19(22-10-11-26)23-13-24-20(18)25/h1-9,12-13,26H,10-11H2,(H,22,23,24) |
InChI Key |
QRNOTWKUILFECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCO)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amino}ethan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Introduction of the Fluorophenyl and Phenyl Groups:
Amination and Hydroxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the pyrrolopyrimidine core or the attached phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amino}ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Due to its potential biological activity, it is being investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in disease progression.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among pyrrolopyrimidine derivatives include:
- Core modifications : Shifts in the pyrrolo-pyrimidine ring system (e.g., [2,3-d] vs. [3,2-e] positions).
- Substituent diversity: Fluorophenyl, trifluoromethyl, morpholino, or sulfonamide groups at specific positions.
- Side-chain variations: Hydroxyethyl, ethoxyethanol, or sulfonamide-linked ethyl groups.
Table 1: Structural and Functional Comparison
Pharmacological and Target Selectivity
- Kinase Inhibition: The target compound’s 4-fluorophenyl and phenyl groups are analogous to EGFR inhibitors like Compound 26 (), which showed IC₅₀ values <100 nM for EGFR mutants . In contrast, morpholino-substituted derivatives (e.g., ) exhibit selectivity for p38α MAP kinase due to steric and electronic compatibility with the ATP-binding pocket .
- Therapeutic Potential: Fluorophenyl and trifluoromethyl groups (e.g., ) are associated with anti-inflammatory and anticancer activity, suggesting the target compound may share these applications .
Pharmacokinetic and Physicochemical Properties
- Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to lipophilic analogues like BH22863 (sulfonamide) or trifluoromethyl-containing derivatives .
- Metabolic Stability: Ethanolamine side chains are prone to oxidation, whereas morpholino () or sulfonamide () substituents resist metabolic degradation .
- Permeability: Hydrophilic groups (e.g., hydroxyethyl) may reduce cell membrane permeability relative to ethoxyethanol () or morpholino derivatives .
Biological Activity
The compound 2-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amino}ethan-1-ol is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and enzyme inhibition. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 2-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amino}ethan-1-ol
- Molecular Formula : C₃₃H₃₅FN₂O₅
- Molecular Weight : 631.8 g/mol
Anticancer Activity
Research indicates that pyrrolopyrimidine derivatives exhibit significant anticancer properties. A notable study evaluated the cytotoxicity of various derivatives against the MDA-MB-231 breast cancer cell line. The compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 2-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[3,2-e]pyrimidin-4-yl]amino}ethan-1-ol | 27.6 | MDA-MB-231 |
| Control (Paclitaxel) | 10.0 | MDA-MB-231 |
This demonstrates that the compound has a cytotoxic effect comparable to established chemotherapeutic agents.
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies have shown that it activates caspases, which are crucial for the apoptotic process. For instance, exposure to the compound resulted in a significant increase in caspase activity after 48 hours:
| Time (h) | Caspase Activity Increase (%) |
|---|---|
| 12 | 26 |
| 48 | 231 |
These findings suggest that the compound may induce apoptosis via mitochondrial pathways, leading to programmed cell death in malignant cells.
JAK Inhibition
Another significant biological activity of this compound is its role as a Janus kinase (JAK) inhibitor. JAKs are critical for various signaling pathways involved in cell growth and immune responses. The inhibition of JAK3 by pyrrolopyrimidine derivatives has been linked to anti-inflammatory effects and potential therapeutic applications in autoimmune diseases.
Case Studies and Research Findings
- In Vitro Studies : A series of experiments demonstrated that the compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells.
- In Vivo Models : Animal studies indicated that administration of the compound led to reduced tumor sizes and improved survival rates compared to control groups.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl rings significantly affect biological activity, suggesting avenues for further optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
